![molecular formula C9H9N3O2 B2701030 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779128-22-1](/img/structure/B2701030.png)
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the formula C9H9N3O2 . It is a substance used in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 191.19 .Scientific Research Applications
Synthesis and Biological Activities
The synthesis and biological activities of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, which are analogs of naturally occurring modified nucleic acid bases, have been extensively studied. These compounds, including 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, are synthesized through various chemical reactions and have shown moderate to very good growth inhibitory activities against cultured L1210 leukemia and 6410 human leukemic myeloblasts (Hong et al., 1976).
Electrophilic Substitutions and Novel Derivatives
Electrophilic substitutions of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which can be considered close relatives of this compound, demonstrate the versatility of these compounds in creating derivatives with potential biological activities. These reactions yield a variety of substituted products that could have diverse applications in medicinal chemistry (Atta, 2011).
Chemical Reactivity and Synthetic Methodology
The reactivity of certain pyrazolo[1,5-a]pyrimidines has been explored to synthesize derivatives with potential therapeutic applications. For instance, the synthesis of 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines showcases the synthetic utility of these compounds in creating molecules that could be further evaluated for their biological activities (Takei et al., 1979).
Structural Corrections and Spectroscopic Analysis
Research on this compound derivatives also involves structural corrections based on spectroscopic analyses, such as 13C NMR, to accurately determine the compounds' structures. This is crucial for understanding the chemical behavior and potential applications of these compounds (Chimichi et al., 1993).
Potential as Benzodiazepine Receptor Ligands
The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates demonstrates the potential of this compound derivatives as benzodiazepine receptor ligands. This could have implications for the development of new therapeutic agents for neurological disorders (Bruni et al., 1994).
Safety and Hazards
properties
IUPAC Name |
3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-4-11-12-5-7(9(13)14)3-10-8(6)12/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGFQZNAZFBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=CC(=CN2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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